molecular formula C17H10BrFN2O4 B2606288 5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione CAS No. 477856-89-6

5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B2606288
CAS No.: 477856-89-6
M. Wt: 405.179
InChI Key: TWOSVNVVRBYLFE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a diazinane ring, which is a six-membered ring with two nitrogen atoms, attached to a phenyl ring through a methylene bridge . The phenyl ring is further substituted with a bromo-fluorophenoxy group .


Physical and Chemical Properties Analysis

The compound is a solid with a molecular weight of 405.179. The linear formula of the compound is C17H10BrFN2O4 .

Scientific Research Applications

Synthesis and Characterization of Schiff Base Ligands and Complexes

A study by Pogány et al. (2017) explored the synthesis and characterization of Schiff base ligands derived from various phenols and benzoyl chloride, followed by their combination with linear aliphatic triamines. This process yielded pentadentate Schiff base ligands which were utilized to synthesize new iron(III) complexes. These compounds were thoroughly characterized, including their magnetic properties, revealing high spin state behavior. This research contributes to the understanding of the synthesis and properties of Schiff base ligands and their metal complexes, offering insights into their potential applications in various fields of chemistry and materials science. Read more.

Development of Novel β-Triketone Herbicides

Lei et al. (2020) focused on designing and synthesizing 5-acylbarbituric acid derivatives as novel β-triketone herbicides. Their study demonstrated that certain compounds exhibited excellent herbicidal activity against various weeds. Specifically, the compound BBA-22 showed superior pre-emergent herbicidal activity, outperforming the commercial herbicide 2,4-D. The molecular mode of action was investigated, revealing BBA-22 as a proherbicide of phenoxyacetic acid, indicating a mechanism similar to auxin-type herbicides. This work suggests the potential of these compounds in developing new auxin herbicides. Read more.

Study of 1,3,2-Diazaphospholidine-2,4,5-triones

Research by Hutton et al. (1986) investigated the structure and reactivity of 1,3,2-diazaphospholidine-2,4,5-triones, synthesizing compounds like 1,3-dimethyl-2-methylamino-1,3,2-diazaphospholidine-2,4,5-trione (1b). This study provided insights into the solvolytic behavior and crystal structure of these compounds, contributing to the understanding of phosphorus-containing heterocycles. The findings have implications for the development of novel compounds with potential applications in various chemical reactions and processes. Read more.

Antipathogenic Activity of Thiourea Derivatives

A study by Limban et al. (2011) synthesized and characterized acylthioureas with significant antipathogenic activity, particularly against biofilm-forming strains of Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of thiourea derivatives as novel antimicrobial agents with antibiofilm properties, essential for addressing biofilm-associated infections and resistance. Read more.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

5-[[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrFN2O4/c18-10-5-6-14(12(19)8-10)25-13-4-2-1-3-9(13)7-11-15(22)20-17(24)21-16(11)23/h1-8H,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOSVNVVRBYLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)OC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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